2-Methylthio-ATP
Overview
Description
2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .
Molecular Structure Analysis
The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .
Physical And Chemical Properties Analysis
2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Impact on Insulin Secretion
Research has demonstrated that 2-methylthio ATP significantly influences insulin secretion. It was found that in dogs, 2-methylthio ATP infused directly into the pancreaticoduodenal artery induced an immediate and substantial increase in insulin secretion. This effect was temporary, returning to basal levels after the infusion ceased (Ribes et al., 1988). Similarly, in rats, 2-methylthio ATP increased insulin secretion in a biphasic and concentration-dependent manner, suggesting its potent effect on the pancreatic β-cells (Bertrand et al., 1987).
Role in P2 Receptor Classification
Studies have shown that 2-methylthio ATP plays a crucial role in the subclassification of P2 receptors. It was observed that 2-methylthio ATP does not interact as expected in various models of endothelial function, indicating it might act via a different mechanism than ATP in these systems (O'Connor et al., 1991).
Interaction with P2Y1 Receptors
Research indicates that 2-methylthio ATP is a competitive antagonist of ADP actions in P2Y1 receptors. This was evidenced in studies using human P2Y1 receptors transfected in Jurkat cells, where 2-methylthio ATP did not activate P2Y1 receptors but prevented ADP actions in a competitive manner (Hechler et al., 1998).
Influence on Somatostatin Secretion
2-Methylthio ATP was also found to affect somatostatin secretion. In dogs, it induced stimulation of both somatostatin and insulin secretion when infused into the pancreaticoduodenal artery. This stimulation was accompanied by a reduction in glycemia (Bertrand et al., 1990).
Other Notable Applications
- In Microglia: 2-Methylthio ATP was shown to stimulate purinoceptors of the P2Y-type in rat microglial cells, leading to the opening of non-selective cationic channels and potassium channels (Nörenberg et al., 1994).
- Vascular Bed Specificity: In the pig aorta, 2-methylthio-ATP exhibited a high degree of specificity, being more potent than ATP in inducing endothelium-dependent relaxation. This pointed to the specificity of P2-purinoceptors in vascular tissues (Martin et al., 1985).
- Effect on Human Eosinophils: Studies on human eosinophils revealed that 2-methylthio-ATP, along with other nucleotides, significantly influenced intracellular Ca(2+) concentration, indicating the involvement of functional P2Y receptors (Mohanty et al., 2001).
Future Directions
P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .
properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-KWIZKVQNSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019067 | |
Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-ATP | |
CAS RN |
100020-57-3 | |
Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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